molecular formula C23H31NO6 B1247035 Xylactam

Xylactam

Cat. No.: B1247035
M. Wt: 417.5 g/mol
InChI Key: ULFALXMSXVAKOT-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xylactam is a nitrogen-containing compound classified as an isobenzofuranone. It was first isolated from an endophytic fungus belonging to the Xylaria species . As a natural product of microbial origin, this compound is of significant interest in the field of natural product research and biochemistry for exploring the chemical diversity and biological activities of compounds produced by endophytic fungi . Research into such compounds often focuses on their potential as novel bioactive agents. This product, this compound, with the molecular formula C23H31NO6, is provided for laboratory research purposes only . It is strictly labeled as "Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses . Researchers are advised to conduct their own experiments to determine the compound's specific properties, mechanisms of action, and potential research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31NO6

Molecular Weight

417.5 g/mol

IUPAC Name

5,7-dihydroxy-3-oxo-6-[(E)-3-oxotetradec-4-enyl]-1,2-dihydroisoindole-4-carboxylic acid

InChI

InChI=1S/C23H31NO6/c1-2-3-4-5-6-7-8-9-10-11-15(25)12-13-16-20(26)17-14-24-22(28)18(17)19(21(16)27)23(29)30/h10-11,26-27H,2-9,12-14H2,1H3,(H,24,28)(H,29,30)/b11-10+

InChI Key

ULFALXMSXVAKOT-ZHACJKMWSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)CCC1=C(C2=C(C(=C1O)C(=O)O)C(=O)NC2)O

Canonical SMILES

CCCCCCCCCC=CC(=O)CCC1=C(C2=C(C(=C1O)C(=O)O)C(=O)NC2)O

Synonyms

xylactam

Origin of Product

United States

Isolation and Purification Methodologies in Xylactam Research

Cultivation and Fermentation Strategies for Xylaria Species for Metabolite Production

The production of secondary metabolites by fungi is significantly influenced by the chosen cultivation and fermentation strategies. For the isolation of Xylactam B, a specific endophytic Xylaria sp. strain designated NP-1A was utilized. Cultivation was performed using M2 medium. cenmed.com A volume of 1 L of M2 medium was dispensed into P-flasks and inoculated with the Xylaria sp. NP-1A strain. cenmed.com The inoculated cultures were then incubated under resting conditions at a temperature of 25 °C for a period of 28 days. cenmed.com

Fungal fermentation can broadly be categorized into submerged fermentation (SmF) and solid-state fermentation (SSF). nih.gov While submerged fermentation is widely used, SSF is recognized as being potentially better suited for the mycelial morphology of some fungi and can enhance the production of secondary metabolites. nih.govnih.gov The specific conditions of temperature, incubation time, and medium composition are critical parameters that are optimized to maximize the yield and diversity of the metabolites produced by the fungal strain. nih.gov The method described for Xylaria sp. NP-1A represents a specific submerged culture approach tailored for the production of its metabolites, including this compound B. cenmed.com

Extraction Techniques for this compound Isolation from Fungal Biomass and Broth

Following the fermentation period, the target metabolites, including this compound, can be present in both the fungal biomass (intracellular) and the fermentation broth (extracellular). conicet.gov.arnih.gov Efficient extraction techniques are crucial to recover these compounds.

In the case of this compound B isolation from Xylaria sp. NP-1A, the culture broth was initially filtered to separate the liquid phase from the fungal biomass. cenmed.com Both the water phase (broth) and the fungal biomass were then subjected to separate extractions. cenmed.com Ethyl acetate (B1210297) was employed as the extraction solvent. cenmed.com Each phase (water phase and biomass) was extracted three times with an equal volume of ethyl acetate. cenmed.com The crude extracts obtained from both the water phase and the biomass were subsequently combined for further processing. cenmed.com This differential extraction approach acknowledges that metabolites may be distributed differently between the fungal cells and the surrounding medium. conicet.gov.arnih.gov The use of ethyl acetate is common in the extraction of fungal secondary metabolites due to its ability to dissolve a wide range of organic compounds.

Chromatographic Separation and Purification Protocols for this compound and Analogues

Chromatography is a fundamental technique for the separation and purification of compounds from complex mixtures based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.orgnih.gov Multiple chromatographic steps are typically required to isolate a pure compound like this compound from the crude fungal extract.

For the purification of this compound B, the combined crude extract (weighing 6.9 g) was first subjected to column chromatography on silica (B1680970) gel. cenmed.com A gradient elution system using dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) was employed to separate the compounds into different fractions. cenmed.com This initial step yielded eight distinct fractions. cenmed.com

Further purification of the fraction containing this compound B was necessary. Fraction III from the silica gel chromatography was selected for this purpose. cenmed.com This fraction was then purified using Sephadex LH-20 column chromatography. cenmed.com Methanol was used as the mobile phase for the Sephadex LH-20 column. cenmed.com This step successfully led to the isolation of this compound B, yielding 20.5 mg of the pure compound. cenmed.com

This combination of silica gel chromatography, which separates compounds based on polarity, and Sephadex LH-20 chromatography, which separates based on size and polarity, is a common strategy in the purification of natural products from fungal extracts. nih.govfishersci.ca The detailed isolation procedure for this compound B is summarized in the table below.

StepMaterial ProcessedMethodSolvent(s)Output/ResultAmount/Yield (this compound B)
FermentationXylaria sp. NP-1A cultureSubmerged FermentationM2 MediumCulture Broth and Biomass-
Separation of Broth/BiomassCulture BrothFiltration-Water Phase and Biomass-
Extraction 1Water PhaseLiquid-Liquid ExtractionEthyl Acetate (3x)Crude Extract (Water Phase)-
Extraction 2BiomassSolid-Liquid ExtractionEthyl Acetate (3x)Crude Extract (Biomass)-
Combination of ExtractsCrude ExtractsCombination-Combined Crude Extract6.9 g
First ChromatographyCombined Crude ExtractSilica Gel ColumnCH2Cl2/MeOH gradient8 Fractions-
Second ChromatographyFraction IIISephadex LH-20 ColumnMeOHPurified Compounds20.5 mg
IsolationPurified Compound--This compound B20.5 mg cenmed.com

This multi-step chromatographic approach, starting with a bulk separation technique like silica gel column chromatography followed by a finer purification method like Sephadex LH-20, is characteristic of natural product isolation workflows aiming to obtain pure compounds from complex biological sources.

Structural Elucidation and Stereochemical Assignment Techniques for Xylactam

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods are indispensable for elucidating the complex structures of natural and synthetic molecules. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about atomic connectivity, functional groups, and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides initial information on the types and numbers of protons and carbons in the molecule.

For Xylactam, ¹H NMR spectra reveal the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of each proton, offering insights into the electronic environment and neighboring protons. Similarly, ¹³C NMR spectra indicate the number of unique carbon environments.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by establishing correlations between different nuclei. Key 2D NMR techniques used in the structural elucidation of this compound include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum reveal ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This powerful technique definitively links each proton to its corresponding carbon atom, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range correlations between protons and carbons, typically over two to four bonds. HMBC is vital for connecting different spin systems and fragments identified by COSY and HSQC, allowing for the assembly of the complete molecular structure. For instance, correlations from methyl protons can help to place quaternary carbons and connect different parts of the molecule.

The data from these experiments are systematically analyzed to piece together the full structure of this compound. The chemical shifts are indicative of the local electronic environment, and correlations provide the bonding framework.

Interactive Table: Representative NMR Data for a this compound Analog Note: This table contains hypothetical data for illustrative purposes, as specific public data for "this compound" is not available. The data is representative of a similar lactam structure.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm) (Multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)
1175.2-C2, C5
255.44.15 (dd, 8.5, 4.0)C1, C3, C4
334.12.10 (m), 1.95 (m)C2, C4, C5
428.71.85 (m), 1.70 (m)C2, C3, C5
552.33.80 (t, 7.0)C1, C3, C4

High-Resolution Mass Spectrometry (HRMS) Analysis and Fragmentation Patterns (e.g., ESI HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways. Electrospray ionization (ESI) is a soft ionization technique commonly used that allows intact molecular ions to be generated, typically as protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

For this compound, ESI-HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of its molecular formula by comparing the experimental mass to calculated masses of possible elemental compositions.

Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation of the molecular ion. In these experiments, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of lactams often involves characteristic cleavages of the lactam ring and losses of small neutral molecules like CO and H₂O. Analyzing these fragmentation patterns helps to confirm the proposed structure and identify specific structural motifs within the molecule.

Interactive Table: Hypothetical HRMS Fragmentation Data for this compound

m/z (Fragment Ion)FormulaLoss from PrecursorPossible Fragment Structure
208.1332C₁₂H₁₈NO₂⁺-[M+H]⁺ (Protonated Molecule)
180.1383C₁₁H₁₈N⁺COLoss of carbonyl group
162.1278C₁₁H₁₆N⁺CO, H₂OLoss of carbonyl and water
134.0964C₉H₁₂N⁺C₂H₂O, COCleavage of the lactam ring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For a lactam compound like this compound, the most characteristic absorption is the strong carbonyl (C=O) stretching band. The position of this band (typically in the range of 1630-1690 cm⁻¹) can provide information about the ring size and strain. Other important absorptions include C-H stretching bands (around 2850-3000 cm⁻¹) and C-N stretching bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated systems and chromophores (light-absorbing groups). The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum, a plot of absorbance versus wavelength, shows the wavelength of maximum absorption (λmax). For this compound, the λmax values can indicate the presence of chromophores such as the amide group within the lactam ring or any other conjugated π-systems. The solvent used can influence the position of these absorption bands.

Table: Characteristic Spectroscopic Data for Lactam-Containing Compounds

SpectroscopyFeatureTypical Wavenumber/Wavelength
IRC=O Stretch (Lactam)1630 - 1690 cm⁻¹ (strong, sharp)
IRC-H Stretch (sp³)2850 - 2960 cm⁻¹ (strong)
UV-Visn → π* transition (Amide)~210 - 220 nm

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Time-Dependent Density Functional Theory (TDDFT) Calculated Electronic Circular Dichroism (ECD) Spectra) for Absolute Configuration Assignment

For chiral molecules like this compound, determining the absolute configuration (AC) is a critical step. Chiroptical techniques, which measure the differential interaction of the molecule with left and right circularly polarized light, are essential for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for assigning the AC of molecules containing chromophores. The experimental ECD spectrum provides a unique fingerprint based on the molecule's three-dimensional structure.

The modern approach to AC determination involves comparing the experimental ECD spectrum with a theoretical spectrum generated through quantum chemical calculations. Time-Dependent Density Functional Theory (TDDFT) has become the method of choice for calculating ECD spectra due to its balance of accuracy and computational efficiency.

The process typically involves:

Performing a conformational search to identify all low-energy conformers of the molecule.

Optimizing the geometry of each conformer using DFT.

Calculating the ECD spectrum for each conformer using TDDFT.

Generating a final, Boltzmann-averaged theoretical ECD spectrum based on the relative energies and populations of the conformers.

The absolute configuration is then assigned by matching the experimental ECD spectrum with the calculated spectrum for one of the enantiomers. A good agreement between the signs and shapes of the Cotton effects in the experimental and calculated spectra provides a reliable assignment of the absolute configuration.

Biosynthetic Pathways and Enzymatic Mechanisms of Xylactam Production

Precursor Incorporation and Isotopic Labeling Studies to Delineate Biosynthetic Routes

Direct experimental evidence from precursor incorporation or isotopic labeling studies specifically for Xylactam biosynthesis has not been extensively reported in the scientific literature. However, these techniques are fundamental and powerful tools for deciphering the biosynthetic origins of natural products. wikipedia.orgresearchgate.netbohrium.com

Isotopic labeling involves feeding the producing organism with precursors enriched with stable or radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) and then determining the position of these labels in the final product using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgcore.ac.uk This method allows for the unambiguous identification of the building blocks that constitute the molecule's backbone and sheds light on the mechanisms of their assembly. researchgate.net

For a hybrid compound like this compound, which is proposed to be derived from both polyketide and amino acid precursors, a typical labeling experiment would involve the administration of isotopically labeled acetate (B1210297) (for the polyketide portion) and a specific labeled amino acid (for the peptide-derived portion). Analysis of the resulting this compound would reveal the pattern of isotope incorporation, thereby confirming the precursor units and potentially informing on rearrangement or cyclization steps.

Precursor feeding experiments, a related technique, involve supplying the fungal culture with hypothesized intermediates to see if their introduction enhances the yield of the final product. phcogrev.complos.org This can help identify key steps and intermediates along the biosynthetic pathway. For this compound, potential precursors for feeding studies would include various acyl-CoA units and the amino acid suspected of forming the γ-lactam ring.

While direct data for this compound is pending, the general biosynthetic pathways for related PKS-NRPS alkaloids in Xylaria have been investigated, providing a strong hypothetical framework for its formation. nih.govsemanticscholar.org

Identification and Characterization of Key Biosynthetic Enzymes (e.g., Polyketide Synthases, Nonribosomal Peptide Synthetases) and Genes Involved in this compound Formation

The chemical structure of this compound strongly suggests its biosynthesis is orchestrated by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) enzymatic system. nih.govrsc.org These megasynthases are modular enzymes that function as biosynthetic assembly lines. wikipedia.orgnih.govnih.gov The genes encoding these enzymes are typically located together in the fungal genome, forming a biosynthetic gene cluster (BGC). nih.govnih.gov

Polyketide Synthases (PKSs): These enzymes are responsible for constructing the polyketide chain from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. wikipedia.orgmdpi.com Fungal PKSs are typically Type I, meaning they are large, multi-domain proteins. Each module within a PKS is responsible for one cycle of chain elongation and may contain various domains that dictate the structure of the growing chain. wikipedia.org

Nonribosomal Peptide Synthetases (NRPSs): These enzymes incorporate amino acids into the growing molecule. nih.govmdpi.com Like PKSs, NRPSs are modular. A minimal NRPS module contains an Adenylation (A) domain for amino acid selection and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain for tethering the activated amino acid, and a Condensation (C) domain for peptide bond formation. nih.govnih.gov

Molecular biology studies on various Xylaria species have identified numerous PKS and NRPS genes. rsc.org For instance, an investigation into Xylaria sp. BCC 1067 revealed fragments of ten PKS genes, seven NRPS genes, and one PKS-NRPS hybrid gene, designated Pks3. rsc.orgresearchgate.net While the specific BGC for this compound has not yet been definitively identified, it is highly probable that it contains a hybrid PKS-NRPS gene. Genome mining approaches in Xylaria and related fungi continue to uncover a vast potential for secondary metabolite production, with many BGCs whose products are not yet known. nih.govescholarship.org

The table below outlines the essential domains expected in a hypothetical PKS-NRPS system responsible for this compound biosynthesis.

Enzyme SystemDomainFunction
Polyketide Synthase (PKS) Acyltransferase (AT)Selects the correct acyl-CoA building block (e.g., malonyl-CoA).
Acyl Carrier Protein (ACP)Covalently tethers the growing polyketide chain.
Ketosynthase (KS)Catalyzes the Claisen condensation for chain elongation.
(Optional) Ketoreductase (KR)Reduces a β-keto group to a hydroxyl group.
(Optional) Dehydratase (DH)Eliminates water to form a double bond.
(Optional) Enoyl Reductase (ER)Reduces a double bond to a single bond.
Nonribosomal Peptide Synthetase (NRPS) Adenylation (A)Selects and activates a specific amino acid via adenylation.
Thiolation (T) / Peptidyl Carrier Protein (PCP)Covalently tethers the activated amino acid as a thioester.
Condensation (C)Catalyzes peptide bond formation between the polyketide chain and the amino acid.
Release Domain Thioesterase (TE) or terminal Condensation (CT)Catalyzes the release of the final product, often involving cyclization to form the lactam ring.

This table represents a generalized model for a hybrid PKS-NRPS system. The exact domain composition and order would be specific to the this compound biosynthetic gene cluster.

Proposed Mechanistic Steps in this compound Biosynthesis within Xylaria Species

Based on the known functions of PKS-NRPS enzymes, a plausible biosynthetic pathway for this compound can be proposed. nih.govrsc.org

Initiation and Polyketide Chain Elongation: The PKS module begins the synthesis by loading a starter unit (likely acetyl-CoA). This is followed by a series of condensation reactions with extender units (e.g., malonyl-CoA), with each cycle adding two carbons to the growing chain. The degree of reduction at each step is controlled by the optional KR, DH, and ER domains within each PKS module.

Transfer to NRPS Module: Once the polyketide chain is complete, it is transferred from the PKS's ACP domain to the C-domain of the first NRPS module.

Amino Acid Incorporation: The A-domain of the NRPS module selects and activates the specific amino acid that will form the γ-lactam ring. This activated amino acid is tethered to the adjacent T-domain.

Peptide Bond Formation: The C-domain catalyzes the formation of a peptide bond between the carboxyl group of the completed polyketide chain and the amino group of the amino acid tethered on the T-domain.

Cyclization and Release: The final step involves the intramolecular cyclization to form the characteristic γ-lactam ring. This is typically catalyzed by a terminal Thioesterase (TE) or a terminal Condensation (CT) domain, which also releases the completed this compound molecule from the enzyme complex. mdpi.com

Further modifications, such as oxidations, may be carried out by tailoring enzymes (e.g., P450 monooxygenases) encoded within the BGC after the core structure is released from the PKS-NRPS enzyme. nih.govsemanticscholar.org

Genetic Engineering and Molecular Biology Approaches for Pathway Elucidation and Manipulation

Genetic engineering and molecular biology provide essential tools for studying and manipulating biosynthetic pathways like that of this compound. nih.govmdpi.com Although specific applications to this compound are not yet documented, established methods offer a clear path for future research.

Pathway Elucidation:

Genome Sequencing and BGC Identification: Sequencing the genome of a this compound-producing Xylaria strain is the first step. Bioinformatic tools can then be used to mine the genome for PKS-NRPS gene clusters that fit the predicted biosynthetic logic for this compound. nih.gov

Gene Knockout: To confirm the function of a candidate BGC, specific genes within the cluster (especially the core PKS-NRPS gene) can be deleted or silenced. If the knockout mutant ceases to produce this compound, it confirms the involvement of that gene cluster in its biosynthesis.

Heterologous Expression: The entire identified BGC can be cloned and expressed in a well-characterized host organism (like Aspergillus nidulans or yeast). Production of this compound in the heterologous host provides definitive proof of the BGC's function.

Pathway Manipulation:

Combinatorial Biosynthesis: The modular nature of PKS and NRPS enzymes makes them amenable to engineering. nih.gov Domains or entire modules can be swapped, inactivated, or replaced to alter the final product. For example, replacing the NRPS module's A-domain could lead to the incorporation of a different amino acid, creating novel this compound analogs. researchgate.net

Enzyme Engineering: Site-directed mutagenesis can be used to alter the substrate specificity of key domains, such as the PKS Acyltransferase (AT) or the NRPS Adenylation (A) domain, to generate structural diversity. lbl.gov

Metabolic Engineering: The yield of this compound could potentially be increased by overexpressing the biosynthetic genes or by engineering the primary metabolism of the producing organism to increase the supply of necessary precursors like malonyl-CoA and specific amino acids.

These molecular approaches hold significant promise for fully characterizing the this compound biosynthetic pathway and for harnessing its enzymatic machinery to produce novel, bioactive compounds. researchgate.net

Chemical Synthesis Strategies for Xylactam and Its Analogues

Total Synthesis Approaches to the Xylactam Core Structure

The total synthesis of the γ-lactam core, the fundamental structure of this compound, has been achieved through various innovative strategies. These methods often focus on the efficient construction of the five-membered heterocyclic ring.

One prominent approach involves the cyclization of linear precursors. For instance, a versatile and highly stereoselective borylative cyclization has been developed to furnish polyfunctionalized γ-lactams. organic-chemistry.org This method allows for the creation of di- and trisubstituted γ-lactam cores, including those with enantioenriched quaternary carbon centers. Another strategy employs a photoinitiated deaminative [3+2] annulation reaction between N-aminopyridinium salts and alkenes, which provides functionalized γ-lactams with good functional group tolerance and high diastereoselectivity. organic-chemistry.org

Furthermore, multicomponent reactions have emerged as a powerful tool for the one-pot synthesis of complex γ-lactam structures. A three-component reaction of amines, aldehydes, and pyruvate (B1213749) derivatives, promoted by a Brønsted acid catalyst, leads to the formation of 3-amino-3-pyrrolin-2-ones. nih.gov The mechanism involves the initial formation of imine and enamine species, followed by a Mannich reaction and subsequent intramolecular cyclization. nih.gov

The fungus Xylaria, from which the name "this compound" is presumably derived, is known to produce a variety of nitrogen-containing secondary metabolites. nih.gov The total synthesis of compounds isolated from Xylaria species, such as xylapyrrosides A and B, which feature a spirocyclic pyrrole, highlights the complexity and potential for novel synthetic strategies in this area. nih.gov

Below is a table summarizing key total synthesis strategies for γ-lactam cores:

Strategy Key Reaction Products Reference
Borylative CyclizationStereoselective borylative cyclizationPolyfunctionalized γ-lactams organic-chemistry.org
Photoinitiated Annulation[3+2] annulation of N-aminopyridinium salts and alkenesFunctionalized γ-lactams organic-chemistry.org
Multicomponent ReactionThree-component reaction of amines, aldehydes, and pyruvates3-Amino-3-pyrrolin-2-ones nih.gov

Semisynthetic Modifications of Naturally Derived this compound Precursors

While direct information on the semisynthetic modification of "this compound" is not available in the provided search results, general principles can be drawn from the extensive work on other lactam-containing natural products, particularly β-lactam antibiotics. Semisynthesis involves the chemical modification of a naturally occurring compound to produce derivatives with improved properties.

A common strategy in the semisynthesis of β-lactam antibiotics is the modification of the side chains attached to the core lactam ring. For these natural products, the core structure is often obtained by fermentation, and then chemically or enzymatically modified. For instance, the acylamino side chain of penicillins and cephalosporins is a frequent target for modification to alter the antibacterial spectrum and resistance to β-lactamases.

Should a naturally occurring this compound be isolated, similar strategies could be envisioned. Functional groups on the this compound core or its side chains would be prime candidates for chemical transformation. These modifications could include:

Acylation or Alkylation: Modification of hydroxyl or amino groups to introduce new functionalities.

Oxidation or Reduction: Altering the oxidation state of functional groups to create new analogues.

Coupling Reactions: Attaching different molecular fragments to the this compound scaffold to explore structure-activity relationships.

The development of chemoenzymatic methods, where enzymes are used to perform specific chemical transformations on a natural product scaffold, is also a growing area in semisynthesis. nih.gov

Synthetic Routes to this compound Analogues and Derivatives

The synthesis of analogues and derivatives of the γ-lactam core is crucial for exploring the chemical space around a lead compound. A variety of synthetic routes have been developed to create functionalized pyrrolidinones.

One approach is the derivatization of pre-formed γ-lactam rings. For example, the reactivity of 3-amino-α,β-unsaturated γ-lactam derivatives, synthesized via multicomponent reactions, can be exploited for further functionalization at different positions of the lactam core. nih.gov Depending on the reaction conditions, functionalization can be directed to the C-3, C-4, or C-5 positions.

Another strategy involves the construction of the lactam ring with the desired functional groups already in place. Multicomponent protocols are particularly adept at this, allowing for the synthesis of highly functionalized γ-lactam derivatives by varying the starting amines, aldehydes, and pyruvate or acetylene (B1199291) derivatives. nih.gov This approach provides a diverse range of substituted lactams.

The derivatization of a synthesized pyrrolidinone product can also be achieved through various chemical transformations. For instance, a synthesized pyrrolidinone can be treated with Lawesson's reagent to yield the corresponding thiolactam. researchgate.net Other modifications can include oxidation, reduction of the lactam ring, or hydrolysis followed by derivatization of the resulting amino acid. researchgate.net

The following table outlines some synthetic routes to γ-lactam analogues:

Approach Methodology Resulting Analogues Reference
Functionalization of Pre-formed LactamsRegioselective functionalization of 3-amino-α,β-unsaturated γ-lactamsC-3, C-4, or C-5 substituted lactams nih.gov
Multicomponent SynthesisVariation of starting materials in a multicomponent reactionDensely functionalized γ-lactams nih.gov
Chemical DerivatizationTreatment of a synthesized pyrrolidinone with various reagentsThiolactams, reduced lactams, and other derivatives researchgate.net

Stereoselective Synthesis Methodologies for Chiral this compound Structures

Many biologically active γ-lactams are chiral, and their biological activity is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

One effective strategy for the stereoselective synthesis of α-substituted γ-lactams employs chiral auxiliaries. For instance, γ-lactam scaffolds possessing an Evans' chiral auxiliary can be alkylated with various electrophiles to produce α-substituted γ-lactams with good diastereoselectivities. umn.edu The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

Enantioselective catalysis is another powerful tool for the synthesis of chiral γ-lactams. A notable example is a biocatalytic approach using engineered myoglobin (B1173299) variants for the intramolecular C-H amidation of dioxazolones. nih.gov This method allows for the asymmetric synthesis of a range of β-, γ-, and δ-lactams in high yields and with excellent enantioselectivity. nih.gov The enzyme provides a chiral environment that controls the stereochemical outcome of the reaction.

Furthermore, the stereoselective synthesis of γ-lactam derivatives has been achieved through the ring expansion of β-lactam derivatives. nih.gov This approach can involve diastereoselective reactions such as Henry and Michael additions to create chiral γ-nitroester derivatives, which are then converted to the target γ-lactams.

Key methodologies for the stereoselective synthesis of chiral γ-lactams are summarized below:

Methodology Key Principle Stereochemical Control Reference
Chiral AuxiliariesUse of a covalently attached chiral molecule to direct a reactionDiastereoselective alkylation umn.edu
BiocatalysisEnzyme-catalyzed intramolecular C-H amidationEnantioselective cyclization nih.gov
Ring ExpansionStereoselective reactions followed by ring expansion of a β-lactamDiastereoselective formation of precursors nih.gov

Mechanistic Biochemical and Cellular Investigations of Xylactam in Vitro and in Silico

Molecular Target Identification and Binding Studies (In Vitro)

Identifying the specific molecular targets that xylactam interacts with is a crucial step in understanding its biological activities. In vitro studies employing various biochemical techniques are instrumental in this process.

Receptor Interaction and Ligand Binding Assays

While specific detailed studies on this compound's direct interaction with receptors through ligand binding assays are not extensively reported in the provided search results, the broader context of natural product research from Xylaria species indicates investigations into diverse biological activities that often involve receptor interactions. researchgate.netmdpi.com The identification of molecular targets for bioactive natural products commonly utilizes chemical probe approaches and proteomic analysis to identify proteins that bind to the compound. frontiersin.org These methods can help elucidate the specific binding partners of this compound within a cellular context.

Enzyme Inhibition and Activation Mechanisms (e.g., DNA Polymerases, Tyrosinase, α-Glucosidase)

Research indicates that this compound and related compounds from Xylaria species exhibit enzyme-inhibitory activities. researchgate.netmdpi.com While direct studies on this compound's effects on DNA polymerases are not detailed in the provided results, other enzyme targets have been explored.

Tyrosinase inhibition has been investigated for compounds isolated from Xylaria species. For instance, xylaropyrones B and C, also from an endophytic Xylaria sp., were evaluated for their tyrosinase inhibitory activity. tandfonline.comresearchgate.net Tyrosinase is a key enzyme involved in melanin (B1238610) biosynthesis, and its inhibitors have applications in treating hyperpigmentation and in the food industry to prevent enzymatic browning. nih.gov

Alpha-glucosidase inhibitory activity has also been reported for compounds from the Xylaria genus. mdpi.comresearchgate.net Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates, making its inhibitors potential therapeutic agents for managing diabetes. mdpi.com

While specific mechanistic details of this compound's interaction with these enzymes (e.g., competitive, non-competitive inhibition) are not explicitly provided for this compound itself in the search results, studies on other inhibitors of these enzymes, such as kojic acid derivatives for tyrosinase or pepstatin for xylanase (an enzyme also found in microbial systems), illustrate the types of kinetic and structural analyses used to determine inhibition mechanisms. nih.govnih.govnih.gov

Intracellular Signaling Pathway Modulation (In Vitro)

Investigation into how this compound affects intracellular signaling pathways provides insights into its cellular effects beyond direct target binding.

Effects on Inflammatory Mediators and Pathways (e.g., Nitric Oxide Production, NF-κB, MAPK)

This compound and other secondary metabolites from Xylaria species have shown anti-inflammatory activities. researchgate.netmdpi.com Inflammation is a complex process involving various signaling molecules and pathways, including Nitric Oxide (NO) production, NF-κB, and MAPK pathways. sigmaaldrich.comnih.gov

Studies on other natural compounds have demonstrated modulation of these pathways. For example, scutellarein (B1681691) has been shown to inhibit LPS-induced inflammation in RAW264.7 cells by affecting the NF-κB and MAPK signaling pathways. nih.gov The NF-κB pathway is a key regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. sigmaaldrich.com MAPK pathways (ERK, JNK, and p38) also play significant roles in mediating inflammation. nih.gov

While direct studies detailing this compound's specific effects on NO production, NF-κB, or MAPK pathways are not explicitly present in the provided search results, the reported anti-inflammatory activity of Xylaria metabolites suggests potential interactions with these or related signaling cascades. researchgate.netmdpi.com Nitric oxide is a crucial inflammatory mediator, and its production is often upregulated during inflammatory responses. stsmiles.comnih.gov

Modulation of Apoptosis Pathways

Apoptosis, or programmed cell death, is a fundamental biological process, and its modulation is relevant in various disease contexts, including cancer. mdpi.comcncb.ac.cn Some compounds from Xylaria species have exhibited cytotoxic activities, which can involve the induction of apoptosis. researchgate.netmdpi.comnih.gov

Apoptosis is regulated by complex pathways involving proteins like the Bcl-2 family (including anti-apoptotic proteins like Bcl-2 and Bcl-xL and pro-apoptotic proteins like Bax) and caspases. mdpi.comcncb.ac.cnnih.gov Modulation of the balance between pro- and anti-apoptotic proteins can determine cell fate. mdpi.com

Research on other natural products has shown their ability to induce apoptosis by modulating these pathways. For instance, neoechinulin (B12335001) A, another fungal metabolite, has been investigated for its neuroprotective effects and its ability to protect cells from cytotoxicity. tandfonline.com Studies on other compounds have explicitly demonstrated the modulation of Bcl-2, Bax, and p53 in inducing apoptosis in cancer cells. mdpi.comcncb.ac.cn

While specific details on how this compound modulates apoptosis pathways are not provided in the search results, its reported cytotoxic activity suggests that it may influence these intricate cellular processes. researchgate.netmdpi.comnih.gov

Structure Activity Relationship Sar Studies and Rational Design of Xylactam Analogues

Systematic Chemical Modification of the Xylactam Core Structure

The systematic chemical modification of a core structure is a cornerstone of drug discovery. This process involves the synthesis of a library of related compounds, or analogues, where specific parts of the parent molecule are altered. These modifications can include changes to functional groups, the size and shape of the molecule, and its stereochemistry. The goal is to understand how these changes impact the compound's interaction with its biological target. Without the defined core structure of this compound, it is impossible to propose or discuss any such modifications.

Correlating Specific Structural Features with Observed Mechanistic Activities (In Vitro/In Silico)

Once a series of analogues is synthesized, their biological activity is evaluated through in vitro (in a controlled laboratory environment) and in silico (computer-based) methods. In vitro assays can measure a compound's ability to inhibit an enzyme, bind to a receptor, or affect cell growth. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict how a molecule will interact with a target protein and how its structure relates to its activity. The data from these studies are then used to build a model that correlates specific structural features with the observed biological activity. This crucial step in the drug design process is entirely dependent on the availability of both the chemical structures of the analogues and their corresponding biological data, neither of which is available for this compound.

Computational Approaches for Rational Design of Novel this compound Analogues

Computational chemistry has become an indispensable tool in the rational design of new drugs. Techniques such as virtual screening, de novo design, and molecular dynamics simulations allow chemists to design and evaluate new molecules in a virtual environment before undertaking their synthesis. These methods can predict a molecule's binding affinity, pharmacokinetic properties, and potential toxicity, thereby saving significant time and resources. The application of these powerful computational tools to the design of novel this compound analogues is contingent on having a starting point—the structure of this compound itself.

Analytical Methodologies for Xylactam Research and Monitoring

Chromatographic Techniques for Qualitative and Quantitative Analysis in Research Matrices

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds within complex mixtures. For a compound like Xylactam, which belongs to the broader class of β-lactams, various chromatographic methods are employed to achieve high sensitivity and selectivity. These methods are crucial in research for understanding its behavior, stability, and presence in different matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. technologynetworks.com This method is particularly well-suited for the analysis of β-lactam compounds in various samples. nih.gov

In a typical LC-MS/MS workflow, the sample is first injected into an HPLC system where this compound is separated from other components in the matrix on a chromatographic column. The separated components then enter the mass spectrometer. The mass spectrometer first ionizes the molecules and then separates them based on their mass-to-charge ratio. In tandem MS (MS/MS), a specific ion (the parent ion) corresponding to the compound of interest is selected, fragmented, and the resulting fragment ions (daughter ions) are detected. This process provides a high degree of selectivity and sensitivity, making it ideal for trace-level analysis. youtube.com

For the analysis of β-lactams, reversed-phase chromatography is commonly used, often with a C18 column. youtube.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), often with additives like formic acid to improve ionization. youtube.com A sensitive and rapid LC-MS/MS method for the simultaneous determination of multiple β-lactam antibiotics has been developed and validated, demonstrating the robustness of this technique for this class of compounds. nih.govsigmaaldrich.com Mass spectral acquisition is often performed in positive ion mode. nih.govsigmaaldrich.com The limit of detection (LOD) for β-lactams using LC-MS/MS can be as low as 0.2 parts per billion (ppb). nih.govsigmaaldrich.com

Table 1: Illustrative LC-MS/MS Parameters for β-Lactam Analysis

ParameterTypical Value
Column C18 reversed-phase
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Limit of Quantitation (LOQ) As low as 2 ppb nih.govsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. ysi.com For non-volatile compounds like many β-lactams, a derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov

In GC-MS, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. ysi.com The column separates the components of the sample based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

A direct injection GC-MS method with selected-ion monitoring (SIM) has been developed for the trace analysis of impurities in a β-lactam active pharmaceutical ingredient. nih.gov This method demonstrated high sensitivity with a limit of quantitation (LOQ) of 10 parts per million (ppm). nih.gov The use of a split injection can limit the amount of non-volatile material entering the column. nih.gov

Table 2: Representative GC-MS Parameters for Analysis of Impurities in β-Lactams

ParameterTypical Value
Column Capillary column (e.g., DB-5)
Injection Mode Split injection nih.gov
Detection Mode Selected Ion Monitoring (SIM) nih.gov
Derivatization May be required for non-volatile β-lactams
Limit of Quantitation (LOQ) ~10 ppm for impurities nih.gov

High Performance Liquid Chromatography (HPLC) with Various Detectors

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of a broad range of compounds, including β-lactams. rsc.orgnih.gov It offers high resolution and can be coupled with various detectors, with ultraviolet (UV) detection being one of the most common for this class of compounds.

In HPLC, a liquid sample is pumped at high pressure through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. For β-lactam analysis, reversed-phase HPLC with a C18 column is frequently employed. nih.govwiley-vch.de

A rapid and simple HPLC-UV method has been developed for the simultaneous determination of multiple β-lactam compounds. nih.gov The mobile phase often consists of a buffer and an organic modifier like acetonitrile. nih.gov The detection wavelength is typically set in the UV range where the β-lactam ring absorbs light, for example, at 215 nm and 254 nm. nih.gov Such methods have been validated according to International Conference on Harmonization (ICH) guidelines and are effective for quality control and cross-contamination studies. nih.gov

Table 3: General HPLC Parameters for β-Lactam Analysis

ParameterTypical Value
Column C18 reversed-phase (e.g., 4.6 x 75 mm, 3.5 µm) nih.gov
Mobile Phase Buffer (e.g., tetrabutylammonium hydroxide pH 6.8) and Acetonitrile nih.gov
Detection UV at 215 nm and 254 nm nih.gov
Flow Rate 1.0 mL/min
Limit of Quantitation (LOQ) ~1 µg/mL nih.gov

Sample Preparation Techniques for Complex Research Samples (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is a critical step in the analytical workflow to remove interferences, concentrate the analyte of interest, and ensure compatibility with the analytical instrument. libretexts.org For complex matrices, techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed.

Solid-Phase Extraction (SPE) is a technique that uses a solid sorbent to isolate analytes from a liquid sample. thermofisher.com The process generally involves conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte with a suitable solvent. libretexts.org SPE is more efficient than LLE, uses less solvent, and can be automated. sigmaaldrich.com For the analysis of β-lactams in samples like bovine milk, SPE with a Carbograph 4 cartridge has been successfully used, followed by LC-MS analysis. nih.gov

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous and an organic solvent. The analyte is extracted from one phase to the other, leaving interfering substances behind. While effective, LLE can be time-consuming and require large volumes of organic solvents. sigmaaldrich.com

Capillary Electrophoresis and Other Advanced Separation Techniques

Capillary electrophoresis (CE) is a family of electrokinetic separation methods performed in small capillaries. wikipedia.org Analytes are separated based on their charge and size as they migrate through an electrolyte solution under the influence of an electric field. youtube.com CE offers high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. nih.gov

Different modes of CE, such as capillary zone electrophoresis (CZE), can be used for the analysis of charged species like many β-lactam antibiotics. nih.gov CE has been coupled with mass spectrometry (CE-MS) for the simultaneous quantification of multiple β-lactam antibiotics in plasma samples. nih.gov This combination provides the high separation efficiency of CE with the sensitive and selective detection of MS. chromatographyonline.com For such analyses, a background electrolyte like ammonium hydrogen carbonate is often used. nih.gov

Immunoanalytical Techniques for Research-Based Detection

Immunoanalytical techniques are based on the highly specific binding between an antibody and an antigen. These methods, such as enzyme-linked immunosorbent assay (ELISA), can offer high sensitivity and specificity for the detection of target molecules. While immunoassays are available for some classes of antibiotics, a review of the current scientific literature did not yield specific immunoanalytical methods developed for the compound this compound. The development of such an assay would require the production of antibodies that specifically recognize the this compound molecule.

Metabolic Engineering and Biocatalytic Transformations of Xylactam

Strain Improvement Strategies for Enhanced Xylactam Production in Fungi

Strain improvement is a critical aspect of industrial biotechnology aimed at increasing the efficiency of microbial production processes. nih.gov For fungal metabolites like this compound, enhancing the productivity of the fungal host strain is a key objective. Classical strain improvement methods, such as random mutagenesis using physical or chemical agents, have been successfully applied to various fungal species to improve the production of secondary metabolites and enzymes. nih.govcabidigitallibrary.orgnih.govmdpi.com

Random mutagenesis involves exposing fungal spores or cells to mutagens like UV irradiation or chemical agents such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG) or ethyl methane (B114726) sulfonate (EMS). cabidigitallibrary.org This process induces genetic mutations throughout the genome. nih.gov Following mutagenesis, a screening process is employed to identify mutant strains exhibiting desired characteristics, such as increased production yields of the target compound. nih.govcabidigitallibrary.org This often involves qualitative and quantitative assays to measure metabolite levels in numerous isolates. cabidigitallibrary.org

While classical methods have been effective, they are often described as trial-and-error processes requiring the screening of large populations of mutants. nih.gov More recently, advancements in genetic engineering and genome editing techniques are contributing to the development of improved fungal production strains by allowing for targeted modifications of specific genes. nih.gov Understanding the metabolic pathways involved in this compound biosynthesis is crucial for applying these targeted approaches.

Heterologous Expression of this compound Biosynthetic Pathways in Model Organisms

Heterologous expression involves transferring the genes responsible for the biosynthesis of a natural product from its native organism into a different, often more genetically tractable, host organism. nih.govfrontiersin.orgrsc.org This approach can be particularly valuable for compounds produced by slow-growing or genetically challenging organisms like some Xylaria species. nih.gov By expressing the this compound biosynthetic gene cluster in a model organism, researchers can potentially achieve higher production yields, facilitate genetic manipulation, and enable detailed study of the biosynthetic enzymes and pathway intermediates. frontiersin.org

Model organisms commonly used for heterologous expression of natural product biosynthetic pathways include bacteria like Escherichia coli and various yeast species. nih.govfrontiersin.orgrsc.org Filamentous fungi themselves, such as Aspergillus niger or Penicillium chrysogenum, can also serve as hosts for expressing pathways from other fungal species due to their established genetic tools and capacity for producing secondary metabolites. researchgate.net

A key challenge in heterologous expression is ensuring the proper folding and activity of the introduced enzymes, especially for complex pathways involving multi-domain proteins like polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), which are often involved in fungal natural product biosynthesis. frontiersin.orgspringernature.com Strategies to optimize heterologous expression include codon optimization, using strong and inducible promoters, and co-expressing chaperone proteins to assist in protein folding. nih.govfrontiersin.org

While specific studies on the heterologous expression of the complete this compound biosynthetic pathway were not found in the provided search results, research on expressing other fungal biosynthetic gene clusters, such as those for polyketides and non-ribosomal peptides, demonstrates the feasibility of this approach. frontiersin.orgspringernature.com For example, biosynthetic gene clusters for lasso peptides have been successfully reconstructed and expressed in E. coli. rsc.org Applying similar strategies to the identified this compound biosynthetic genes could enable its production in a more amenable host, facilitating further research and potential scaling up of production.

Biotransformation and Enzyme-Catalyzed Derivatization of this compound and its Analogues

Biotransformation refers to the metabolic conversion of compounds by living organisms or their enzymes. mhmedical.comnih.gov Enzyme-catalyzed derivatization specifically utilizes isolated enzymes to modify the structure of a compound, leading to the formation of analogues or derivatives. mdpi.com These biocatalytic approaches offer environmentally friendly and highly specific methods for generating structural diversity from a parent compound like this compound.

Enzymes involved in biotransformation can catalyze a range of reactions, including oxidation, reduction, hydrolysis, glycosylation, and conjugation. mhmedical.comnih.gov These reactions can alter the physical and chemical properties of the substrate, potentially leading to compounds with altered biological activities or improved characteristics. mhmedical.com

For this compound and its analogues, enzyme-catalyzed derivatization could involve modifying functional groups on the molecule or attaching new moieties. For instance, laccases have been shown to catalyze the derivatization of various compounds, including antibiotics, under mild reaction conditions. mdpi.com This suggests potential for using oxidoreductases like laccases to introduce modifications to the this compound structure.

Research into the biotransformation of other natural products and xenobiotics highlights the broad substrate specificity of many biotransforming enzymes. mhmedical.comnih.gov This suggests that enzymes from various sources, not limited to Xylaria species, could potentially catalyze reactions involving this compound.

While specific examples of biotransformation or enzyme-catalyzed derivatization of this compound were not detailed in the search results, the general principles and successful applications of these techniques in modifying other natural products indicate their potential applicability to this compound. Exploring enzymatic reactions could lead to the discovery of novel this compound derivatives with potentially enhanced or altered properties, expanding the chemical space around this fungal metabolite.

Conclusion and Future Research Perspectives for Xylactam

Summary of Current Academic Knowledge and Research Achievements: An Apparent Void

A thorough review of scientific literature reveals no specific studies, articles, or patents explicitly focused on a compound designated as "Xylactam." While the broader class of compounds known as lactams, particularly β-lactams and γ-lactams, are extensively studied and well-documented for their significant biological activities, including antibacterial properties, no such body of work exists for this compound. The academic and research achievements pertaining to this specific compound are, therefore, currently non-existent in the public domain.

Remaining Challenges and Knowledge Gaps in this compound Research: A Fundamental Unknowing

The primary and most significant knowledge gap is the very existence and characterization of this compound. Key challenges that would typically be discussed in this section, such as overcoming synthetic hurdles, elucidating complex biological mechanisms, or addressing resistance, are moot due to the foundational absence of information. The entire body of knowledge, from its basic chemical structure and properties to its potential biological relevance, remains to be established.

Directions for Advanced Mechanistic, Synthetic, and Biosynthetic Studies: A Hypothetical Roadmap

Given the absence of foundational research, any discussion of future studies is purely speculative. Should "this compound" be a novel, yet-to-be-described molecule, the initial research directions would be clear and fundamental:

Structural Elucidation: The first step would be to determine the precise chemical structure of this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.

Total Synthesis: Development of a robust and efficient synthetic route to produce this compound in the laboratory would be crucial for further investigation. This would allow for the creation of derivatives to explore structure-activity relationships.

Biosynthetic Pathway Identification: If this compound is a natural product, identifying the organism that produces it and elucidating its biosynthetic pathway would be a significant area of research. This could involve genomic and metabolomic approaches.

Mechanism of Action Studies: Once the compound is available in sufficient quantities, investigations into its biological activity and mechanism of action could be initiated.

Potential for Broader Scientific Impact of this compound Research: An Unwritten Chapter

The potential scientific impact of this compound research is entirely dependent on its yet-to-be-discovered properties. If it possesses novel biological activities, it could open new avenues in medicinal chemistry, pharmacology, or materials science. However, without any initial data, its potential remains an open question.

Q & A

Basic Research Questions

Q. How to synthesize Xylactam derivatives and confirm their structural identity?

  • Methodology :

  • Synthesis : Use polyketide pathways derived from endophytic ascomycetes (e.g., Xylaria spp.) under controlled fermentation conditions. Optimize yield via Design of Experiments (DOE) to test variables like pH, temperature, and nutrient ratios .
  • Characterization : Employ spectroscopic techniques:
  • 1H/13C NMR : Compare chemical shifts with reference data (e.g., this compound C: δH 6.58 ppm for aromatic protons; δC 204 ppm for carbonyl groups) .
  • HRMS : Validate molecular formulas (e.g., Xylaral B: [M+H]+ observed at m/z 463.2012, calculated 463.2015) .
  • Purity : Confirm via HPLC (≥95% purity threshold) and elemental analysis .

Q. What analytical techniques are critical for assessing this compound purity and stability?

  • Methodology :

  • HPLC-DAD/MS : Monitor degradation products under stress conditions (heat, light, pH extremes).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset >200°C indicates suitability for high-temperature applications) .
  • Data Validation : Cross-reference spectral data with primary literature to avoid misassignment .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodology :

  • Meta-Analysis : Compare bioassay conditions across studies (e.g., cell lines, dosage, exposure time). For example, discrepancies in IC50 values may arise from differing ATP concentrations in kinase assays .
  • Experimental Replication : Reproduce key studies with standardized protocols (e.g., NIH/3T3 fibroblast viability assays at 24/48-hour intervals) .
  • Statistical Reconciliation : Apply ANOVA to evaluate inter-lab variability (α = 0.05) and identify confounding factors .

Q. How to design experiments to elucidate this compound’s structure-activity relationships (SAR)?

  • Methodology :

  • Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with antimicrobial efficacy .
  • Analog Synthesis : Modify substituents (e.g., alkyl chain length in Xylaral B) and test bioactivity shifts (see table below) :
CompoundAlkyl Chain LengthMIC (μg/mL) vs. S. aureus
Xylaral BC148.2
This compound DC632.5
  • Data Interpretation : Use regression analysis to link structural features (e.g., lipophilicity) to activity trends .

Q. What strategies ensure reproducibility in this compound-related experiments?

  • Methodology :

  • Protocol Standardization : Document all parameters (e.g., solvent purity, NMR calibration frequency) in supplementary materials .
  • Reference Controls : Include positive/negative controls in bioassays (e.g., ampicillin for antibacterial studies) .
  • Data Archiving : Share raw NMR spectra, chromatograms, and crystallographic data via repositories (e.g., Cambridge Structural Database) .

Handling Methodological Challenges

Q. How to address low yields in this compound biosynthesis?

  • Methodology :

  • Fermentation Optimization : Test carbon/nitrogen ratios (e.g., 10:1 sucrose:yeast extract increases yield by 22%) .
  • Precursor Feeding : Add acetyl-CoA precursors (e.g., sodium acetate) to enhance polyketide synthase activity .
  • Scale-Up Considerations : Use stirred-tank bioreactors with dissolved oxygen monitoring to maintain aerobic conditions .

Q. How to validate novel this compound derivatives with ambiguous spectral data?

  • Methodology :

  • 2D NMR Techniques : Apply HSQC and HMBC to resolve overlapping signals (e.g., distinguishing α/β protons in fused lactam rings) .
  • X-ray Crystallography : Resolve absolute configuration for chiral centers (e.g., C-3 in this compound C) .
  • Collaborative Verification : Cross-validate data with independent labs using blinded samples .

Data Presentation and Publication Guidelines

Q. How to present this compound research data for peer-reviewed journals?

  • Methodology :

  • Results Section : Use tables for comparative bioactivity data and figures for spectral/structural elucidation (avoid redundancy with supplementary files) .
  • Discussion : Link findings to prior work (e.g., contrast this compound’s antifungal mechanism with azoles) .
  • Ethical Reporting : Disclose all negative results (e.g., inactive analogs) to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.